(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
CAS No.: 1704073-93-7
Cat. No.: VC2745869
Molecular Formula: C26H33BN2O3Si
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1704073-93-7 |
---|---|
Molecular Formula | C26H33BN2O3Si |
Molecular Weight | 460.4 g/mol |
IUPAC Name | [6-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]pyridin-3-yl]boronic acid |
Standard InChI | InChI=1S/C26H33BN2O3Si/c1-26(2,3)33(23-10-6-4-7-11-23,24-12-8-5-9-13-24)32-22-16-18-29(19-17-22)25-15-14-21(20-28-25)27(30)31/h4-15,20,22,30-31H,16-19H2,1-3H3 |
Standard InChI Key | ABGBBXWWTJNECW-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(C=C1)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O |
Canonical SMILES | B(C1=CN=C(C=C1)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
The compound's fundamental chemical properties are summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 1704073-93-7 |
Molecular Formula | C₂₆H₃₃BN₂O₃Si |
Molecular Weight | 460.46 g/mol |
Appearance | White powder |
Purity (Commercial) | ≥98% |
Storage Condition | 2-8°C |
Structural Features
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid possesses a complex molecular architecture with several key structural elements that contribute to its chemical behavior and utility. The structure contains a pyridine ring with a boronic acid functional group at the 3-position, providing a reactive site for cross-coupling reactions. The pyridine nitrogen at position 2 is connected to a piperidine ring through a carbon-nitrogen bond, creating an aminopyridine motif .
The piperidine ring features a hydroxyl group at the 4-position, which is protected by a tert-butyldiphenylsilyl (TBDPS) group . This protecting group plays a crucial role in the compound's functionality by enhancing the stability of the molecule during reactions and allowing selective transformations . The TBDPS group consists of a silicon atom bonded to two phenyl rings and a tert-butyl group, creating steric bulk that contributes to its effectiveness as a protecting group .
The boronic acid functionality (-B(OH)₂) at the 5-position of the pyridine ring is the primary reactive site, enabling participation in various coupling reactions, particularly Suzuki-Miyaura cross-couplings . This functional group allows for the formation of carbon-carbon bonds with halides or triflates under appropriate conditions .
Synthesis and Preparation
Stock Solution Preparation
For research applications, the preparation of stock solutions requires careful consideration of concentration and solvent selection. The following table provides guidelines for preparing stock solutions of various concentrations:
Desired Concentration | Stock Solution Volume for Different Amounts |
---|---|
1 mg | |
1 mM | 2.1717 mL |
5 mM | 0.4343 mL |
10 mM | 0.2172 mL |
These calculations are based on the compound's molecular weight of 460.46 g/mol . When preparing stock solutions, it is advisable to store them at -80°C for up to six months or at -20°C for up to one month to maintain stability. To enhance solubility, heating the solution to 37°C and using an ultrasonic bath is recommended .
Applications in Organic Synthesis
Pharmaceutical and Agrochemical Applications
The compound finds significant application in the development of pharmaceuticals and agrochemicals due to its unique structural features and reactive sites . The pyridine-piperidine motif is present in various bioactive compounds, making this boronic acid derivative a valuable intermediate in medicinal chemistry .
In pharmaceutical research, it can serve as an advanced intermediate for constructing complex drug candidates, particularly those targeting neurological disorders, as evidenced by related compounds that modulate muscarinic receptors . The ability to selectively functionalize the boronic acid position while maintaining the integrity of the TBDPS-protected hydroxyl group makes it particularly useful in multi-step syntheses of potential drug candidates .
In agrochemical development, similar heterocyclic boronic acids have been employed in the synthesis of compounds with herbicidal, fungicidal, or insecticidal properties. The structural complexity of this compound allows for fine-tuning of biological activity through subsequent transformations at the boronic acid site .
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